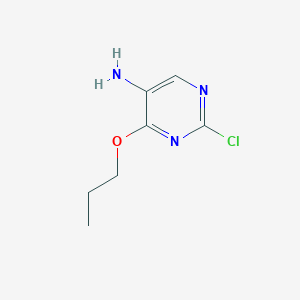

2-Chloro-4-propoxypyrimidin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10ClN3O |

|---|---|

Molecular Weight |

187.63 g/mol |

IUPAC Name |

2-chloro-4-propoxypyrimidin-5-amine |

InChI |

InChI=1S/C7H10ClN3O/c1-2-3-12-6-5(9)4-10-7(8)11-6/h4H,2-3,9H2,1H3 |

InChI Key |

UJLTYZFAYMKZFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC(=NC=C1N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Propoxypyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction type for halogenated pyrimidines. youtube.com The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles. This reactivity is further modulated by the substituents on the ring.

The chloro group at the C-2 position of 2-Chloro-4-propoxypyrimidin-5-amine is an effective leaving group in SNAr reactions. The pyrimidine ring's nitrogen atoms withdraw electron density, making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and susceptible to nucleophilic attack. researchgate.net The presence of an electron-donating amino group at the C-5 position can further influence the electronic distribution within the ring, potentially affecting the reactivity of the C-2 position.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. wuxiapptec.com The stability of this intermediate is crucial for the reaction to proceed. The aromaticity of the pyrimidine ring is restored upon the expulsion of the chloride ion.

In pyrimidines bearing leaving groups at both the C-2 and C-4 positions, such as 2,4-dichloropyrimidine (B19661), nucleophilic substitution generally occurs preferentially at the C-4 position. erciyes.edu.tr However, the regioselectivity of these reactions is highly sensitive to the nature of other substituents on the ring. erciyes.edu.tr

In the case of this compound, the C-4 position is occupied by a propoxy group. While alkoxy groups can be displaced, they are generally poorer leaving groups than halogens in SNAr reactions. nih.gov The reaction of 2-chloro-4-alkoxypyrimidines with amines typically results in the displacement of the C-2 chlorine. nih.gov The presence of electron-donating groups, such as the amino group at C-5, can alter the relative reactivity of the C-2 and C-4 positions. For 2,4-dichloropyrimidines, an electron-donating substituent at C-6 has been shown to favor substitution at the C-2 position. erciyes.edu.tr By analogy, the C-5 amino group in this compound is expected to enhance the reactivity of the C-2 chloro substituent towards nucleophilic displacement over the C-4 propoxy group.

Reactions Involving the Amine Functionality

The 5-amino group of this compound is a key site for further molecular elaboration through various chemical transformations.

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it nucleophilic and thus reactive towards a range of electrophiles.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. For instance, reactions of aminopyrimidine derivatives with chloroacetyl chloride have been reported to yield the corresponding acetamide (B32628) derivatives. researchgate.net A patent describes the acylation of 4-aminopyrazolo[3,4-d]pyrimidines with acid halides in pyridine (B92270) to produce acylamino derivatives. nih.gov

Alkylation: N-alkylation of the amino group can be achieved with alkyl halides.

Arylation: The amino group can also undergo arylation reactions, for example, through Buchwald-Hartwig amination, to form N-aryl derivatives.

These reactions provide a versatile means to introduce a wide array of substituents at the 5-position, enabling the synthesis of diverse derivatives.

The 5-amino group, in conjunction with an adjacent substituent, serves as a precursor for the construction of fused heterocyclic ring systems. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit a range of pharmacological activities. google.com

The synthesis of a pyrazolo[3,4-d]pyrimidine from this compound typically involves a two-step process:

Diazotization: The 5-amino group is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt.

Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, where the diazonium group is displaced by the N-1 of the pyrimidine ring, leading to the formation of the fused pyrazole (B372694) ring. This process is often accompanied by the elimination of the C-2 chloro group to afford the aromatic pyrazolo[3,4-d]pyrimidine core.

This synthetic route is a powerful method for accessing complex heterocyclic scaffolds from readily available aminopyrimidine precursors. nih.gov

Modifications of the Propoxy Chain

The propoxy group at the C-4 position is generally more stable than the C-2 chloro substituent. However, under certain conditions, the ether linkage can be cleaved. A patented process describes the cleavage of a 5-hydrocarbonoxymethyl pyrimidine ether using an alkylpyridine hydrochloride at elevated temperatures to yield a pyrimidylmethyl quaternary salt. While the substitution pattern and conditions are specific, this suggests that the ether linkage in this compound could potentially be cleaved under harsh acidic conditions.

Additionally, enzymatic methods for ether cleavage exist. For example, fungal peroxygenases have been shown to catalyze the H₂O₂-dependent oxidative cleavage of various ethers. Such biocatalytic approaches could offer a milder alternative for the modification of the propoxy chain.

Cleavage and Exchange of the Alkoxy Group

The propoxy group (–OCH2CH2CH3) attached to the C4 position of the pyrimidine ring can undergo cleavage or be exchanged for other functional groups. This type of reaction typically occurs under specific conditions that activate the C-O bond. While direct cleavage to a hydroxyl group is a possibility, exchange reactions with other nucleophiles are more commonly employed to introduce diversity into the molecule's structure. For instance, reaction with different alcohols in the presence of an acid or base catalyst can lead to the corresponding alkoxy-exchanged pyrimidines. The efficiency of this exchange depends on the nature of the incoming alcohol and the reaction conditions employed.

Cross-Coupling Reactions for Further Functionalization

The chlorine atom at the C2 position of the pyrimidine ring is a key site for functionalization via various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting the chloro-pyrimidine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C2 position. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of C4-substituted pyrimidines. mdpi.com

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the chloro-pyrimidine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orglibretexts.org The Heck reaction is a valuable tool for introducing alkenyl substituents, which can be further modified. wikipedia.orgresearchgate.net

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C2 position of the pyrimidine and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgsioc-journal.cn The resulting alkynyl-substituted pyrimidines are important intermediates in the synthesis of various compounds. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 1: Overview of Cross-Coupling Reactions for this compound

| Reaction | Reactant | Catalyst/Reagents | Bond Formed | Product Type |

| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst, Base | C-C | Aryl-substituted pyrimidine |

| Heck Reaction | Alkene | Pd catalyst, Base, Ligand | C-C | Alkenyl-substituted pyrimidine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C | Alkynyl-substituted pyrimidine |

Chemo- and Regioselectivity in Chemical Transformations

In a molecule with multiple reactive sites like this compound, controlling the chemo- and regioselectivity of reactions is paramount.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in cross-coupling reactions, the chlorine atom at the C2 position is generally more reactive than the C-N bond of the amine group or the C-O bond of the propoxy group under typical palladium-catalyzed conditions. This allows for selective functionalization at the C2 position.

Regioselectivity concerns the specific position at which a reaction occurs when there are multiple similar reactive sites. In the case of this compound, the primary site for cross-coupling is the C2 position due to the presence of the chloro leaving group. However, in related di- or tri-substituted pyrimidines, the regioselectivity of a reaction can be influenced by the electronic and steric effects of the existing substituents. For example, in Suzuki couplings of 2,4-dichloropyrimidines, substitution often occurs preferentially at the more reactive C4 position. mdpi.com Similarly, in Sonogashira couplings of dihaloquinolines, the reaction can be directed to the more reactive halide. libretexts.org The choice of reaction conditions, including the catalyst, ligands, and temperature, can often be tuned to favor a specific regioisomer.

Derivatization and Structural Modification Strategies

Exploration of Bioisosteric Replacements for the Propoxy Group

Bioisosterism is a fundamental strategy in medicinal chemistry used to modulate the physicochemical properties of a molecule while retaining or enhancing its biological activity. mdpi.comwikipedia.org For the C-4 propoxy group, bioisosteric replacement aims to improve metabolic stability, alter lipophilicity, or introduce new interaction points.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Propoxy (-O-CH₂CH₂CH₃) | Fluoro (-F) | Block oxidative metabolism, modulate electronics. wikipedia.orgchemrxiv.org |

| Propoxy (-O-CH₂CH₂CH₃) | Cyclopropyloxy (-O-cPr) | Introduce conformational constraint, alter metabolism. |

| Propoxy (-O-CH₂CH₂CH₃) | Methylthio (-S-CH₃) | Modify hydrogen bonding capacity and geometry. |

| Propoxy (-O-CH₂CH₂CH₃) | N-propylamino (-NH-CH₂CH₂CH₃) | Introduce hydrogen bond donor capability. |

Halogen Scaffolding and Functional Group Transformations

The chlorine atom at the C-2 position is not merely a static substituent but a versatile synthetic handle, making the pyrimidine (B1678525) ring a "scaffold" for further functionalization. nih.govlookchem.com Halogenated heterocycles are pivotal intermediates in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions. rsc.orgclockss.org

The reactivity of chloropyrimidines allows for a wide range of functional group transformations. lookchem.com The C-2 chloro group can be readily displaced by various nucleophiles or participate in coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds. This "halogen scaffolding" approach enables the late-stage diversification of the pyrimidine core. For instance, perhalogenated pyrimidines like 5-chloro-2,4,6-trifluoropyrimidine (B1583448) have been used as scaffolds where sequential nucleophilic aromatic substitution (SNAr) reactions allow for the regioselective introduction of different functional groups. nih.gov While the title compound is not perhalogenated, the principle of using the existing halogen as a reactive site for building complexity remains central.

Functional group interconversions can also be applied to other parts of the molecule. For example, the C-5 amino group can be transformed into other functionalities, or the entire pyrimidine ring can be chemically altered through deconstruction-reconstruction strategies, which involve ring-opening and subsequent recyclization to form different heterocycles. nih.gov

Design and Synthesis of Analogs with Varied Substituents at Pyrimidine Positions

A primary strategy for exploring the chemical space around the 2-Chloro-4-propoxypyrimidin-5-amine core is the synthesis of analogs with diverse substituents at its three key positions: C-2, C-4, and C-5.

The C-2 position of the pyrimidine ring is highly susceptible to modification due to the presence of the chloro leaving group. Nucleophilic aromatic substitution (SNAr) is a common method to replace the chlorine with a variety of nucleophiles. The relative reactivity of chloro substituents on the pyrimidine ring often follows the order C-4 > C-2, but substitution at C-2 is readily achieved. stackexchange.com

Common modifications include:

Amination: Reaction with primary or secondary amines (e.g., anilines, piperazines) to yield 2-amino-pyrimidine derivatives. These reactions are often catalyzed by a base or can be promoted under microwave irradiation. nih.govjchemrev.comnih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings can be used to form C-C bonds, introducing aryl, heteroaryl, or alkynyl groups.

Alkoxylation/Thiolation: Displacement of the chloride with alkoxides or thiolates provides access to 2-ether or 2-thioether analogs.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Amination | R¹R²NH, Base | 2-(N-R¹,R²)-4-propoxypyrimidin-5-amine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-propoxypyrimidin-5-amine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-4-propoxypyrimidin-5-amine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 2-Amino-4-propoxypyrimidin-5-amine derivatives |

While the C-4 alkoxy group is less reactive as a leaving group than a halogen, its modification is typically achieved by starting from a 2,4-dichloropyrimidine (B19661) precursor. The greater reactivity of the C-4 chlorine allows for its selective displacement with sodium propoxide to install the propoxy group. stackexchange.com To generate analogs, this precursor can be reacted with a wide variety of other alcohols or thiols. This approach allows for the synthesis of a library of compounds with different ether or thioether side chains at the C-4 position. For instance, reacting 2,4-dichloro-5-aminopyrimidine with various alkoxides (e.g., methoxide (B1231860), ethoxide, isopropoxide) would yield a series of 2-chloro-4-alkoxy-5-aminopyrimidine analogs. nih.gov

The C-5 amino group is a versatile nucleophile that can be readily derivatized using standard amine chemistry. These modifications can introduce a wide range of functionalities, impacting the molecule's steric and electronic properties.

Key derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Derivatization: Use of specific reagents, such as succinimide-activated esters, to attach more complex side chains or functional tags. nih.govnih.gov

These reactions allow for the introduction of a vast array of side chains, from simple alkyl and aryl groups to more complex chemical moieties. nih.gov

Development of Fused Pyrimidine Systems Incorporating the Core Structure

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the C-5 amino group and an adjacent functional group (either pre-existing or introduced at C-4 or C-6) participating in an intramolecular cyclization. memphis.edu This strategy leads to the formation of bicyclic and polycyclic structures such as purines, pteridines, pyrazolo[1,5-a]pyrimidines, or pyrimido[4,5-b]quinolines. nih.govmdpi.comnih.gov

For example, a common synthetic route involves the reaction of a 5,6-diaminopyrimidine derivative with various one-carbon or two-carbon synthons. By first modifying the C-4 position of the starting material to introduce a group that can be converted to a C-6 amine, subsequent cyclization reactions can be performed. Another approach involves a multicomponent reaction where an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound cyclize to form a fused system like a pyrimidoquinoline. nih.gov Such fused systems significantly expand the structural diversity and can lead to compounds with unique properties.

Pharmacological Relevance and Target Interaction Studies Excluding Clinical Human Trial Data

Investigation of Molecular Targets and Pathways

The inherent reactivity of the chloro and amino groups on the pyrimidine (B1678525) ring makes 2-Chloro-4-propoxypyrimidin-5-amine a versatile building block for creating diverse chemical libraries for biological screening.

The 2,4,5-substituted pyrimidine framework is a cornerstone in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine (B69317) moiety is a common feature in numerous approved and investigational kinase inhibitors.

Derivatives of this compound are frequently utilized in the synthesis of potent kinase inhibitors. For instance, the general structure of 2,4-diaminopyrimidines has been explored for the development of selective Aurora A kinase inhibitors, which are critical regulators of cell division. researchgate.net In such compounds, the 5-amino group of a precursor like this compound would typically be further functionalized to interact with specific residues in the kinase active site.

Furthermore, aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. bldpharm.com In these studies, the aminopyrimidine core serves as a scaffold to which other chemical groups are attached to achieve high affinity and selectivity for the target kinase. A notable example is the development of a potent dual ALK/EGFR kinase inhibitor, where a 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino moiety forms the core of the molecule. nih.gov

While specific inhibitory concentration (IC₅₀) values for this compound against various kinases are not documented, the activities of its derivatives highlight the potential of this scaffold.

Table 1: Examples of Biologically Active Pyrimidine Derivatives

| Derivative Class | Target Kinase(s) | Reported Activity |

|---|---|---|

| 2,4-Diaminopyrimidines | Aurora A Kinase | Potent and selective inhibition researchgate.net |

| Aminopyrimidine derivatives | EGFR | Inhibition of wild-type and mutant forms bldpharm.com |

| 5-Chloro-pyrimido[4,5-b]indole-2,4-diamines | VEGFR-2 | Potent and selective inhibition |

This table is illustrative and shows the potential of the pyrimidine scaffold. The direct activity of this compound is not specified in the cited sources.

The pyrimidine core is also present in compounds designed to interact with G-protein coupled receptors (GPCRs), such as adenosine (B11128) and serotonin (B10506) receptors. However, direct evidence linking this compound or its immediate, unfunctionalized derivatives to significant activity at these receptors is scarce.

Research into adenosine receptor modulators has explored a wide range of heterocyclic scaffolds, but specific studies focusing on 2-chloro-4-alkoxypyrimidin-5-amines are not prominent in the literature. Similarly, while various heterocyclic compounds act on serotonin receptors, there is no clear indication that this specific pyrimidine derivative is a significant agonist or antagonist.

Beyond kinases and GPCRs, the pyrimidine scaffold has been incorporated into molecules targeting other biological pathways. For example, a pyrimidine-4-carboxamide (B1289416) derivative has been identified as a potent, broad-spectrum state-dependent sodium channel blocker with potential applications in treating pain. nih.gov This suggests that the pyrimidine core can be adapted to interact with ion channels.

Additionally, 2-aminopyrimidine derivatives have been evaluated as β-glucuronidase inhibitors, an enzyme implicated in certain pathological conditions. nih.gov These findings underscore the versatility of the aminopyrimidine scaffold in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The chloro and propoxy groups of this compound are expected to play significant roles in its potential interactions with biological targets.

The chlorine atom at the 2-position of the pyrimidine ring is a key feature. In the context of kinase inhibitors, the 2-chloro group can serve multiple purposes. It can act as a handle for further chemical modification through nucleophilic substitution reactions, allowing for the introduction of various side chains to optimize binding affinity and selectivity.

The propoxy group at the 4-position of the pyrimidine ring also significantly influences the compound's properties. This alkoxy group can impact the molecule's solubility, lipophilicity, and metabolic stability. In terms of target interaction, the propoxy group can fit into hydrophobic pockets within a binding site.

The length and branching of the alkoxy chain can be systematically varied in SAR studies to probe the size and shape of the hydrophobic pocket. For example, replacing a methoxy (B1213986) group with an ethoxy or propoxy group can lead to enhanced binding affinity if the larger group can be accommodated by the target. The flexibility of the propoxy chain allows it to adopt different conformations to maximize favorable interactions. While specific SAR studies on the propoxy group of this compound are not available, the general principles of medicinal chemistry suggest that it is a critical determinant of the compound's potential biological profile.

Influence of the Amine Group on Receptor Binding or Enzyme Inhibition

A thorough search of scientific databases and literature reveals no specific studies on the influence of the 5-amine group of this compound on its binding to specific receptors or its inhibitory effects on enzymes. Research on related pyrimidine derivatives suggests that the position and nature of substituents on the pyrimidine ring are critical for biological activity, often influencing how the molecule interacts with target proteins. However, without direct experimental data for the title compound, any discussion on the role of its amine group would be purely speculative.

Evaluation of Biological Effects in Cellular and In Vitro Systems

Investigations into the biological effects of this compound in cellular and in vitro models appear to be absent from the current body of scientific literature.

Cell Cycle Regulation Studies

No published research could be identified that investigates the effect of this compound on cell cycle regulation. Studies on other substituted pyrimidines have shown that they can interfere with the cell cycle, often by inhibiting kinases that are crucial for cell cycle progression. However, there is no evidence to suggest that this compound has been screened for such activity.

Antiproliferative Activity Assays

There is no specific data available from antiproliferative assays for this compound against any cancer cell lines. While numerous pyrimidine derivatives have been synthesized and tested for their anticancer properties, the results are highly structure-dependent. Without experimental data, it is not possible to create a data table or discuss the antiproliferative potential of this compound.

Anti-inflammatory Response Evaluation

A review of the literature did not yield any studies on the evaluation of the anti-inflammatory response of this compound. The anti-inflammatory potential of pyrimidine derivatives is an active area of research, with some compounds showing inhibition of key inflammatory mediators. However, this compound has not been a subject of such published investigations.

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of 2-Chloro-4-propoxypyrimidin-5-amine, enabling the separation of the compound from unreacted starting materials, byproducts, and other impurities. This ensures that subsequent structural analysis and biological testing are performed on a substance of known and high purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of pyrimidine (B1678525) derivatives like this compound. In the synthesis of related compounds, HPLC is frequently employed to monitor the progress of reactions and to determine the purity of the final product. For instance, in the development of pyrimidine-based inhibitors, HPLC analysis is a standard method for confirming the purity of synthesized intermediates. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of stationary phase, typically a C18 column, and the composition of the mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid, are optimized to achieve the best separation. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature used for identification, while the peak area in the chromatogram is proportional to the concentration, allowing for quantification of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS can provide information on both its purity and its molecular weight. In this method, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of the compound, with the molecular ion peak confirming the molecular weight and the fragmentation pattern offering structural clues. This technique is particularly useful for identifying volatile impurities that may not be readily detected by HPLC.

Spectroscopic Techniques for Structural Elucidation

Once the purity of this compound has been established, a variety of spectroscopic methods are used to confirm its molecular structure. These techniques probe different aspects of the molecule's physical properties to build a complete picture of its atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides detailed information about the number and types of hydrogen atoms in the molecule, as well as their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyrimidine ring, the protons of the propoxy group (CH₂CH₂CH₃), and the protons of the amine group (NH₂). The chemical shift of each signal indicates the electronic environment of the protons, while the splitting patterns (e.g., triplets, quartets) reveal the number of neighboring protons.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help to identify the carbon atoms of the pyrimidine ring, including those bonded to chlorine and the propoxy group, as well as the carbon atoms of the propoxy chain.

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a crucial technique for fluorinated analogues. If a fluorine atom were present in the molecule, ¹⁹F NMR would provide information about its chemical environment and coupling to neighboring protons or carbons.

The following table provides hypothetical ¹H NMR data for this compound based on typical chemical shifts for similar structures.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (propoxy) | ~0.9-1.0 | Triplet | 3H |

| CH₂ (propoxy) | ~1.7-1.8 | Sextet | 2H |

| OCH₂ (propoxy) | ~4.2-4.3 | Triplet | 2H |

| NH₂ | ~5.0-5.5 | Broad Singlet | 2H |

| C⁶-H (pyrimidine) | ~7.8-8.0 | Singlet | 1H |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M⁺ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the various bonds within the molecule. For example, the N-H stretching vibrations of the amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the propoxy group would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the propoxy group would likely appear around 1200-1300 cm⁻¹, and the C-Cl stretching vibration would be expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of a compound. While specific crystallographic data for this compound is not extensively available in publicly accessible literature, the analysis of closely related pyrimidine derivatives offers significant insights into the expected structural features.

Detailed research findings on analogous compounds, such as 5-Bromo-2-chloropyrimidin-4-amine, demonstrate the utility of X-ray crystallography in this class of molecules. researchgate.net Such studies reveal how the substitution pattern on the pyrimidine ring influences the crystal packing and the formation of intermolecular hydrogen bonds, which are crucial for the stability of the crystal lattice.

For instance, in the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is observed to be essentially planar. researchgate.net The molecules are linked into dimers by N—H···N hydrogen bonds, and these dimers are further connected by additional N—H···N hydrogen bonds, forming a two-dimensional supramolecular network. researchgate.net This type of detailed structural information is vital for understanding the physicochemical properties of the compound and for designing new materials with desired characteristics.

The crystallographic data obtained from a single-crystal X-ray diffraction experiment is typically presented in a standardized format, as illustrated by the data for 5-Bromo-2-chloropyrimidin-4-amine.

Table 1: Crystallographic Data for the Related Compound 5-Bromo-2-chloropyrimidin-4-amine researchgate.net

| Parameter | Value |

| Empirical formula | C4H3BrClN3 |

| Formula weight | 208.45 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 3.8692 (2) Å, α = 90° b = 13.9110 (8) Å, β = 98.428 (2)° c = 12.0294 (7) Å, γ = 90° |

| Volume | 640.23 (7) ų |

| Z | 4 |

| Density (calculated) | 2.163 Mg/m³ |

| Absorption coefficient | 7.169 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.53 to 28.32° |

| Index ranges | -5<=h<=5, -18<=k<=18, -15<=l<=15 |

| Reflections collected | 5693 |

| Independent reflections | 1164 [R(int) = 0.0278] |

| Completeness to theta = 25.00° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.380 and 0.278 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1164 / 0 / 82 |

| Goodness-of-fit on F² | 1.026 |

| Final R indices [I>2sigma(I)] | R1 = 0.0241, wR2 = 0.0575 |

| R indices (all data) | R1 = 0.0244, wR2 = 0.0578 |

| Largest diff. peak and hole | 0.334 and -0.281 e.Å⁻³ |

This data is for a related, not identical, compound and serves as an illustrative example.

These parameters provide a comprehensive description of the crystal structure, from the fundamental symmetry of the lattice (space group) to the precise atomic coordinates, which are refined to achieve the best possible agreement between the observed and calculated diffraction patterns (R-indices). Such detailed structural knowledge is foundational for computational modeling, understanding structure-activity relationships, and for the rational design of new pyrimidine derivatives in various fields of chemical research.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates. For 2-Chloro-4-propoxypyrimidin-5-amine, molecular docking studies would be instrumental in identifying its potential biological targets and elucidating the key interactions at the molecular level.

A typical molecular docking study would involve:

Target Identification: Selecting potential protein targets based on the activity of structurally similar compounds. For pyrimidine (B1678525) derivatives, common targets include kinases, which are enzymes that play a critical role in cell signaling and are often implicated in diseases like cancer. mdpi.com

Binding Site Prediction: Identifying the specific pocket or groove on the target protein where the compound is most likely to bind.

Interaction Analysis: Visualizing and quantifying the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the binding site.

Hypothetical Interaction Data for this compound:

| Interaction Type | Potential Interacting Residues (Example) | Distance (Å) |

| Hydrogen Bond | Asp145 | 2.8 |

| Hydrogen Bond | Lys20 | 3.1 |

| Hydrophobic Interaction | Leu83 | 3.5 |

| Hydrophobic Interaction | Val32 | 3.9 |

| Pi-Pi Stacking | Phe146 | 4.2 |

This table is a hypothetical representation and is not based on published data for this compound.

The absence of such studies for this compound means that its specific binding characteristics and potential efficacy against various targets remain unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

To develop a QSAR model for a series of compounds including this compound, the following steps would be necessary:

Data Set Compilation: Gathering a dataset of structurally related pyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic properties.

Model Development and Validation: Using statistical methods to build a regression model that links the descriptors to the biological activity. The model's predictive power would then be rigorously validated.

Without a dedicated study that includes this compound within a series of tested compounds, no specific QSAR model exists to predict its activity or to guide its further chemical modification.

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations could be used to:

Study Binding Stability: If docked into a protein target, MD simulations can assess the stability of the predicted binding pose and the persistence of key interactions over time.

Calculate Binding Free Energy: More advanced MD techniques can be used to estimate the binding affinity of the compound to its target, providing a more accurate prediction of its potency.

The lack of MD simulation data means our understanding of the dynamic nature of this compound and its interactions with potential biological targets is purely static and lacks the nuance of a dynamic system.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could provide insights into:

Molecular Orbital Energies: Understanding the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity.

Electrostatic Potential Maps: Visualizing the charge distribution on the surface of the molecule to predict sites for electrophilic and nucleophilic attack.

Reaction Mechanisms: Theoretically studying the mechanisms of reactions involving the compound.

Hypothetical DFT Calculation Results for this compound:

| Parameter | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This table is a hypothetical representation and is not based on published data for this compound.

Without specific DFT calculations, the intrinsic electronic properties and reactivity of this compound can only be inferred from general chemical principles rather than precise computational predictions.

Future Research Directions and Academic Applications

Development of Novel Synthetic Pathways

The synthesis of 2-chloro-4-propoxypyrimidin-5-amine likely involves multi-step processes common in heterocyclic chemistry. Future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This could include the exploration of novel catalysts, microwave-assisted synthesis, or flow chemistry techniques to improve reaction times and yields. For instance, the base-catalyzed chlorination of hydroxypyrimidines is a known method that could be optimized for industrial-scale production. japsonline.com Similarly, methods for the synthesis of related 2-chloro-4-aminopyridine derivatives, which involve steps like nitration and reduction, could be adapted and refined for this compound. google.comgoogle.com

Design of Advanced Derivatives for Specific Biological Targets

The this compound scaffold presents multiple points for chemical modification, making it an attractive starting point for the design of advanced derivatives. The chlorine atom at the 2-position, the propoxy group at the 4-position, and the amine group at the 5-position can all be functionalized to create a library of new compounds. These derivatives can be designed to target specific biological entities such as kinases, which are often implicated in cancer. For example, aminopyrimidine cores are found in several potent kinase inhibitors. nih.gov By applying scaffold hopping strategies and computational modeling, new derivatives could be designed to have high affinity and selectivity for targets of interest. nih.gov

Exploration of New Pharmacological Avenues (e.g., neglected diseases, novel mechanisms)

The broad biological activities of pyrimidine (B1678525) derivatives suggest that this compound and its analogs could have applications beyond commonly studied diseases. Research could be directed towards screening these compounds against targets for neglected tropical diseases or exploring novel mechanisms of action for conditions with limited treatment options. The inherent reactivity of the chloro- and amino- groups allows for the synthesis of diverse structures that could interact with a wide range of biological targets. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The structure of this compound makes it a suitable building block for combinatorial chemistry and high-throughput screening (HTS). nih.gov Large libraries of derivatives can be synthesized by systematically varying the substituents at the different positions of the pyrimidine ring. These libraries can then be rapidly screened against numerous biological targets to identify "hit" compounds with desired activities. nih.govnih.gov This approach significantly accelerates the early stages of drug discovery.

Contribution to Fundamental Chemical Principles and Heterocyclic Chemistry

Studying the reactivity and properties of this compound can contribute to a deeper understanding of fundamental principles in heterocyclic chemistry. Research into its electrophilic and nucleophilic substitution reactions, for example, can provide valuable data on the electronic effects of the chloro, propoxy, and amino substituents on the pyrimidine ring. This knowledge is crucial for predicting the reactivity of other substituted pyrimidines and for designing new synthetic methodologies. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4-propoxypyrimidin-5-amine with high purity?

- Methodology : A two-step synthesis approach is commonly employed. First, introduce the nitro group via nitration of a precursor pyrimidine compound under controlled acidic conditions. Second, reduce the nitro group to an amine using stannous chloride (SnCl₂) in hydrochloric acid (HCl), followed by neutralization with sodium hydroxide (NaOH) and purification via recrystallization from acetonitrile. Yield optimization (e.g., ~90%) requires precise temperature control (e.g., 273 K during reduction) and stoichiometric monitoring of SnCl₂ .

Q. How should researchers handle and dispose of waste generated during the synthesis of chlorinated pyrimidine derivatives?

- Methodology : Segregate waste into halogenated and non-halogenated containers immediately post-synthesis. Chlorinated pyrimidine byproducts must be treated as hazardous due to potential environmental persistence. Collaborate with certified waste management companies for incineration or chemical neutralization. Document disposal protocols per UN GHS guidelines, including proper labeling and SDS compliance .

Q. What spectroscopic techniques are effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorine at C2, propoxy at C4) via chemical shifts and coupling patterns. For example, the C5-amine proton typically appears as a broad singlet near δ 6.5–7.0 ppm .

- X-ray crystallography : Resolve bond lengths (e.g., C–Cl: ~1.73 Å) and planarity deviations (<0.1 Å) to validate molecular geometry. Use single-crystal datasets collected at 293 K with R factors <0.04 .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve structural ambiguities in chlorinated pyrimidine derivatives?

- Methodology : Analyze intermolecular interactions (e.g., N–H···N hydrogen bonds, C–H···π stacking) using graph-set descriptors. For instance, intramolecular H-bonding (N7–H72···N3) stabilizes pyrimidine ring planarity, while C–H···O interactions (e.g., methyl-to-methoxy) propagate supramolecular networks. Refine data-to-parameter ratios (>13:1) and validate with software like SHELXL .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in pyrimidine derivatives for biological applications?

- Methodology :

- Docking studies : Model ligand-receptor interactions (e.g., antiglycation activity) using software like AutoDock. Focus on substituent effects (e.g., chloro vs. fluoro) at C2/C4 on binding affinity. For example, IC₅₀ values (e.g., ~240 μM) correlate with electron-withdrawing groups enhancing hydrogen bond acceptance .

- Enzyme assays : Test inhibitory potency via β-glucuronidase or kinase assays. Replace the propoxy group with bulkier substituents (e.g., phenyl) to evaluate steric effects on active site occupancy .

Q. How do electronic and steric factors influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Buchwald-Hartwig amination : Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to overcome steric hindrance from the propoxy group. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic aromatic substitution. Chlorine’s σ-withdrawing effect directs attack to C4/C6 positions .

Safety and Regulatory Considerations

Q. What are the critical safety parameters for storing this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.